molecular formula C18H17N3O4S B2500792 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 1021219-34-0

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No. B2500792
CAS RN: 1021219-34-0
M. Wt: 371.41
InChI Key: PRCCAJOJNQJOQD-UHFFFAOYSA-N
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Description

The compound N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, the general class of benzenesulfonamide derivatives has been extensively studied for their potential as antimicrobial and antiproliferative agents, as well as their interesting chemical properties and synthesis pathways .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multiple steps, including N-alkylation, aminohydroxylation, and interactions with various reagents to introduce different functional groups. For instance, the synthesis of a pyrrolobenzothiadiazepine precursor involves N-alkylation of 2-azidobenzenesulfonamide followed by intramolecular aminohydroxylation . Similarly, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives includes the interaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine, leading to various biologically active moieties . These methods could potentially be adapted for the synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified with various substituents. The molecular structure can significantly influence the compound's biological activity and physical properties. For example, the crystal structure of 2-phenoxybenzenesulfonamide exhibits pseudosymmetry and forms hydrogen-bonded chains and rings, which could be relevant for understanding the molecular interactions of related compounds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including alkylation, aminohydroxylation, and cyclization, to form complex structures with potential biological activities. The reactivity of these compounds is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. For example, the attempted N-alkylation of 2-azidobenzamide leads to the formation of benzotriazinones and quinazolinones, indicating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and the ability to form crystalline structures with specific space groups. The presence of different substituents can lead to variations in these properties, as seen in the spontaneous resolution observed in the monoclinic N-methyl-2-phenoxybenzenesulfonamide . Additionally, the bioactivity studies on new benzenesulfonamide derivatives reveal their potential as carbonic anhydrase inhibitors and their cytotoxic activities against various human cell lines .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of sulfonamide derivatives has been extensively studied, demonstrating their potential for various applications, including antimicrobial and antitumor activities. For example, derivatives of N-methylbenzenesulfonamide have been synthesized and characterized, showcasing their potential as antiproliferative and antimicrobial agents (El-Gilil, 2019). Additionally, the synthesis and characterization of compounds like ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate have been explored for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Antimicrobial and Antitumor Activities

Research into N-sulfonamide derivatives has revealed significant antimicrobial and antitumor potentials. A study on N-[6-indazolyl]arylsulfonamides showed promising antiproliferative and apoptotic activities against human tumor cell lines, indicating their potential in cancer therapy (Abbassi et al., 2014). Similarly, compounds synthesized from ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate showed anticonvulsive properties and are under investigation for their anticancer activities (Benchat et al., 2007).

Catalysis and Material Science

The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been demonstrated to serve as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, highlighting the versatility of sulfonamide derivatives in catalysis and material science applications (Ghorbanloo & Alamooti, 2017).

Anti-inflammatory and Enzyme Inhibition

The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have identified compounds with selective COX-2 inhibitor activity, which could be beneficial in developing new anti-inflammatory drugs. The introduction of a fluorine atom was found to enhance selectivity, leading to the identification of potent and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Corrosion Inhibition

Sulfonamide derivatives like ethyl (6-methyl-3-oxopyridazin-2-yl) acetate have been studied for their role in corrosion inhibition, particularly on mild steel in acidic environments. This research provides insights into the applications of these compounds in protecting metals against corrosion, showcasing their practical utility beyond biomedical research (Ghazoui et al., 2017).

Future Directions

: Daneshmand-Parsa, M., Mahmoudian-Hamedani, S., & Nikpour, P. (2023). Identification of SYT10 as a potential prognostic biomarker in esophageal cancer by comprehensive analysis of a mRNA-pseudogene/lncRNA-miRNA ceRNA network. medRxiv. Link

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-18-7-4-12-19-21(18)14-13-20-26(23,24)17-10-8-16(9-11-17)25-15-5-2-1-3-6-15/h1-12,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCCAJOJNQJOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

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